REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH3:6][C:7]1[N+:8]([O-])=[C:9]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[O:10][C:11]=1[CH3:12]>C(Cl)(Cl)Cl>[Cl:3][CH2:6][C:7]1[N:8]=[C:9]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[O:10][C:11]=1[CH3:12]
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Name
|
|
Quantity
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383 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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430 g
|
Type
|
reactant
|
Smiles
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CC=1[N+](=C(OC1C)C1=CC=CC=C1)[O-]
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Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 2 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After the dropwise addition
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo, and 2 L of ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
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ADDITION
|
Details
|
The foregoing ethyl acetate solution was added
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Type
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ADDITION
|
Details
|
to mixed solution of 2 L of ice water and 1.2 L of 25% sodium hydroxide solution
|
Type
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STIRRING
|
Details
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under stirring
|
Type
|
CUSTOM
|
Details
|
The liquid was separated
|
Type
|
WASH
|
Details
|
the ethyl acetate layer was washed with 1 L of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with 300 g of anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration in vacuo
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
Ethanol:n-hexane=1:10 (1.1 L) was added to the crystalline residue
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
The crystal was dried under reduced pressure at 40° C. for 1 hour
|
Duration
|
1 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C(OC1C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 321 g | |
YIELD: CALCULATEDPERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |